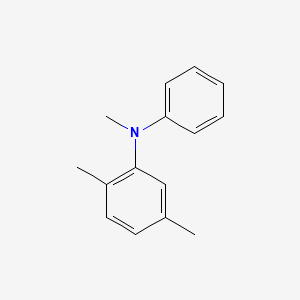
N,2,5-trimethyl-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,5-trimethyl-N-phenylaniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the nitrogen atom is bonded to a phenyl group and the aromatic ring is substituted with three methyl groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,2,5-trimethyl-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylaniline with phenyl halides under palladium-catalyzed amination conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out at elevated temperatures, usually around 100-120°C, to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N,2,5-trimethyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
N,2,5-trimethyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of N,2,5-trimethyl-N-phenylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form new bonds. In oxidation reactions, the compound can lose electrons to form oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-trimethylaniline: Similar structure but lacks the phenyl group attached to the nitrogen atom.
N-phenylaniline: Similar structure but lacks the methyl groups on the aromatic ring.
2,4,6-trimethyl-N-phenylbenzenamine: Another derivative with similar properties
Uniqueness
N,2,5-trimethyl-N-phenylaniline is unique due to the presence of both the phenyl group attached to the nitrogen atom and the three methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N,2,5-trimethyl-N-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-12-9-10-13(2)15(11-12)16(3)14-7-5-4-6-8-14/h4-11H,1-3H3 |
Clé InChI |
ISWZNWQZRIUKDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14115430.png)

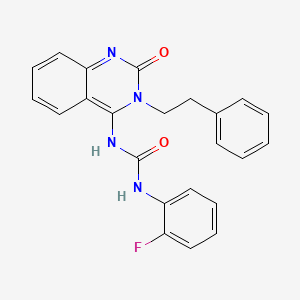
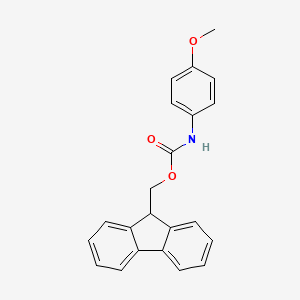
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)
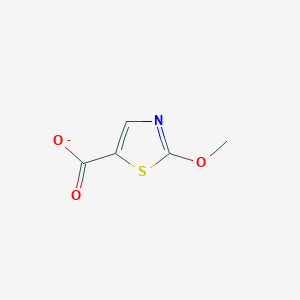


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
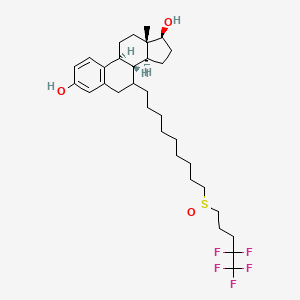
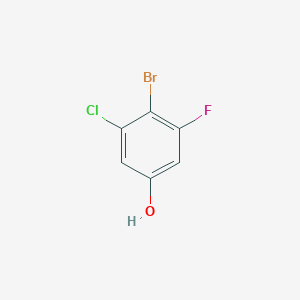
![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)
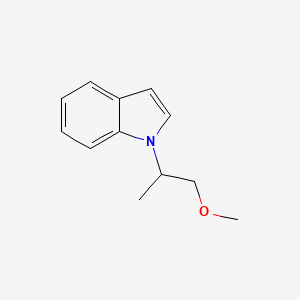
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
